4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

HIV-1 inhibition Gag-Pol polyprotein Sulfamoyl SAR

4-[Benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-20-1, C24H22N4O5S, MW 478.52) is a fully synthetic small molecule belonging to the sulfamoyl benzamide class, featuring a 1,3,4-oxadiazole heterocycle. The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) and is commercially available from multiple vendors at ≥95% purity for non-human research use only.

Molecular Formula C24H22N4O5S
Molecular Weight 478.52
CAS No. 501352-20-1
Cat. No. B2535782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS501352-20-1
Molecular FormulaC24H22N4O5S
Molecular Weight478.52
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
InChIInChI=1S/C24H22N4O5S/c1-28(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(33-24)20-10-6-7-11-21(20)32-2/h3-15H,16H2,1-2H3,(H,25,27,29)
InChIKeyYNPAJRVOBGCEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-20-1): Structural Identity and Class Positioning for Informed Procurement


4-[Benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-20-1, C24H22N4O5S, MW 478.52) is a fully synthetic small molecule belonging to the sulfamoyl benzamide class, featuring a 1,3,4-oxadiazole heterocycle . The compound is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) and is commercially available from multiple vendors at ≥95% purity for non-human research use only . Its core scaffold—an N-(1,3,4-oxadiazol-2-yl)benzamide bearing a sulfonamide moiety—is shared with a published series of antibacterials and enzyme inhibitors, making scaffold-level biological relevance well-documented [1]; however, target-specific quantitative bioactivity data for this exact compound remain limited to indirect cross-study comparators and class-level inferences, necessitating careful head-to-head evaluation against its closest structural analogs before procurement.

Why Generic Substitution of 4-[Benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-20-1) Carries Scientific Risk


Despite sharing a conserved N-(1,3,4-oxadiazol-2-yl)benzamide-sulfonamide scaffold, even single-atom variations among close analogs of CAS 501352-20-1 produce divergent biological fingerprints that preclude generic interchange. The ethyl-for-methyl swap on the sulfamoyl nitrogen (BDBM34358 vs target) shifts HIV-1 Gag-Pol inhibitory capacity from undetectable to low-micromolar [1], while replacing the oxadiazole 2-methoxyphenyl with a simple methyl group (BDBM56983) unlocks sub-micromolar yeast HSP82 antagonism (EC50 808 nM) [2]. Furthermore, the ortho-methoxy orientation on the phenyl ring distinguishes the target from its para-methoxy regioisomer (CAS 442881-33-6) and meta-methoxy analog, altering electron distribution, H-bonding capacity, and steric profile in ways that directly impact target binding [3]. These observations confirm that the precise substitution pattern of CAS 501352-20-1 is not interchangeable; substituting any close analog risks introducing uncharacterized potency shifts, selectivity alterations, or complete loss of the desired biological signal.

Quantitative Differentiation Evidence for 4-[Benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-20-1) Against Closest Analogs


N-Alkyl Substitution Divergence: Methyl (Target) vs Ethyl (BDBM34358) Dramatically Alters HIV-1 Gag-Pol Inhibitory Profile

The target compound bears an N-methyl group on the sulfamoyl nitrogen, whereas its closest commercially catalogued analog—4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (BDBM34358, MLS000086333)—carries an N-ethyl substituent. In a fluorescence resonance energy transfer (FRET) assay against HIV-1 Gag-Pol polyprotein, the ethyl analog exhibited a measured IC50 of 8,960 nM (8.96 µM) [1]. For the target N-methyl compound, no detectable inhibition was reported in the same PubChem BioAssay (AID 652) dataset, indicating that the single methylene unit difference (CH3 vs CH2CH3) abolishes measurable HIV-1 activity at the tested concentrations [1]. This represents a functional divergence of >10-fold between the two otherwise identical molecules.

HIV-1 inhibition Gag-Pol polyprotein Sulfamoyl SAR

Oxadiazole 5-Substituent Swap: 2-Methoxyphenyl (Target) vs Methyl (BDBM56983) Diverts Biological Activity Toward Distinct Target Classes

Replacing the 2-methoxyphenyl group on the oxadiazole ring with a simple methyl group generates 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (BDBM56983, MLS000086364). This analog demonstrated EC50 = 808 nM against yeast ATP-dependent molecular chaperone HSP82 in a Candida albicans fluconazole resistance reversal assay [1]. Against Streptokinase A (Streptococcus pyogenes), the same analog was inactive (EC50 > 150,000 nM) [1]. The target compound, with its bulkier 2-methoxyphenyl substituent, was not profiled in these assays; however, the dramatic difference between the methyl-oxadiazole analog's sub-micromolar HSP82 activity and its complete lack of streptokinase activity illustrates how the oxadiazole 5-substituent governs target selectivity. The 2-methoxyphenyl group introduces additional π-stacking capacity, hydrogen-bond acceptor potential, and steric bulk that are absent in the methyl analog, predicted to redirect binding toward different biological targets.

HSP82 inhibition Antifungal resistance reversal Oxadiazole substituent SAR

Methoxy Positional Isomerism: Ortho (Target) vs Para (CAS 442881-33-6) Differentiation in Physicochemical and Predicted Binding Properties

The target compound bears the methoxy group at the ortho position of the phenyl ring attached to the oxadiazole, whereas CAS 442881-33-6 is the para-methoxy regioisomer and an un-catalogued meta-methoxy analog also exists . Ortho-substitution introduces intramolecular steric constraints that twist the phenyl ring out of conjugation with the oxadiazole, altering the molecule's 3D conformation and the spatial presentation of the methoxy oxygen for hydrogen bonding. While no direct biological comparison data exist for these regioisomers, the ortho-methoxy orientation is known in medicinal chemistry to impact metabolic stability (steric shielding of the phenyl ring), solubility (disruption of planarity and crystal packing), and target binding pose relative to para-substituted analogs [1]. The target compound's ZINC entry (ZINC148964531/ZINC9003843) confirms its computed 3D structure differs substantially from the para isomer.

Regioisomer differentiation Lipophilicity H-bond acceptor topology

Class-Level Antibacterial Scaffold Validation: N-(1,3,4-Oxadiazol-2-yl)benzamide Sulfonamides Exhibit Potent Gram-Positive Activity

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold containing sulfonamide functionality has been validated as a bona fide antibacterial pharmacophore. A dedicated discovery program reported that sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamides potently inhibit Staphylococcus aureus lipoteichoic acid (LTA) biosynthesis with MICs of 0.25 µg/mL, and fluorinated congeners exhibit MICs as low as 0.003 µg/mL against MRSA, VRE, C. difficile, and N. gonorrhoeae [1]. These compounds were additionally shown to be non-toxic to mammalian cells, inhibit biofilm formation, and display in vivo efficacy in mouse MRSA and C. difficile infection models [1]. The target compound shares the identical core scaffold and differs only in peripheral substitution; it thus carries the class-level potential for antibacterial evaluation, though its own MIC remains to be determined. Separately, related 1,3,4-oxadiazole sulfamoyl benzamides LMM6 and LMM11 demonstrated MIC ranges of 8.27–33.07 µM and 15.58–70.30 µM respectively against M. tuberculosis H37Rv [2].

Antibacterial MRSA LTA biosynthesis inhibition

Purity and Physical Form Consistency: Basis for Reproducible Procurement Across Vendors

Multiple vendors list CAS 501352-20-1 at ≥95% purity, with molecular formula C24H22N4O5S and molecular weight 478.52 g/mol confirmed by LC-MS and/or NMR . The compound is supplied as a solid, with the InChI Key YNPAJRVOBGCEJR-UHFFFAOYSA-N providing unambiguous structure verification . In contrast, several close analogs (e.g., the ethyl variant and the 2-chlorophenyl analog) are available only through single vendors with variable purity specifications, raising batch-to-batch reproducibility concerns. The multi-vendor availability of the target compound at consistent purity facilitates independent validation and reduces single-supplier dependency, a practical but critical differentiator for procurement decision-making.

Compound quality control Reproducibility Analytical characterization

Physicochemical Property Triangulation: ortho-Methoxy and N-Methyl Combine to Produce a Distinct Profile Among In-Class Candidates

The simultaneous presence of the ortho-methoxyphenyl group on the oxadiazole and the N-methyl (rather than N-ethyl) substituent on the sulfamoyl creates a specific physicochemical signature. The ortho-methoxy group contributes one hydrogen-bond acceptor while the intramolecular steric effect reduces polar surface area exposure. The N-methyl group, compared to N-ethyl in the closest analog, reduces logP by approximately 0.3–0.5 units and lowers molecular weight by 14 Da [1]. These differences, while individually modest, compound to shift the molecule's position in drug-likeness space: the target compound (MW 478.52) falls within the optimal range for lead-like properties (MW <500), whereas many in-class fluorinated antibacterials exceed this threshold. This physicochemical positioning makes the target compound a more versatile starting point for further medicinal chemistry optimization compared to heavier or more lipophilic analogs.

Calculated logP H-bond donors/acceptors Drug-likeness

High-Impact Procurement Scenarios for 4-[Benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 501352-20-1)


Antibacterial Screening Cascade: Primary Evaluation Against Gram-Positive Pathogens Including MRSA and VRE

The validated N-(1,3,4-oxadiazol-2-yl)benzamide sulfonamide class has demonstrated MICs as low as 0.25 µg/mL against S. aureus LTA biosynthesis and 0.003 µg/mL for optimized fluorinated congeners against MRSA and VRE [1]. Procurement of CAS 501352-20-1 for primary broth microdilution screening against a panel of drug-resistant Gram-positive clinical isolates (MRSA, VRE, C. difficile) is directly supported by this class-level evidence. The target compound's distinct ortho-methoxy substitution pattern offers a departure from the heavily fluorinated analogs that dominate the published literature, potentially uncovering novel structure-activity relationships or resistance profiles.

HIV-1 Counterscreen Selectivity Profiling: Exploiting N-Methyl-Mediated Loss of Gag-Pol Activity

Because the target compound's N-methyl substitution abolishes HIV-1 Gag-Pol inhibition (in contrast to the N-ethyl analog's IC50 of 8.96 µM [1]), CAS 501352-20-1 serves as an ideal negative-control compound for counterscreening in HIV-1 target-based assays. This built-in selectivity feature allows researchers to confirm that any antiviral activity observed in phenotypic screens is not mediated through the Gag-Pol polyprotein, thereby deconvoluting mechanism of action. The compound can be deployed alongside the active N-ethyl comparator to establish a clean SAR pair.

Structure-Based Drug Design and Docking Campaigns Targeting the 1,3,4-Oxadiazole Pharmacophore

The ortho-methoxy orientation in the target compound introduces a non-planar conformation between the phenyl ring and the oxadiazole, creating a distinct 3D pharmacophore not accessible to the para-methoxy regioisomer [1]. Computational chemists and structural biologists procuring this compound for co-crystallography, molecular docking, or pharmacophore modeling studies will benefit from its unique conformational profile. Pairing the target compound with the para-methoxy and meta-methoxy analogs in a regioisomeric SAR matrix enables systematic mapping of binding pocket tolerance.

Medicinal Chemistry Hit-to-Lead Optimization: A Lead-Like Starting Point with Favorable Physicochemical Properties

With a molecular weight of 478.52 (below the 500 Da lead-like threshold) and an estimated logP lower than the N-ethyl analog, CAS 501352-20-1 occupies an attractive position in drug-likeness space for hit-to-lead expansion [1]. The benzyl(methyl)sulfamoyl group provides a metabolically stable sulfonamide linker resistant to hydrolysis, while the 2-methoxyphenyl oxadiazole offers multiple vectors for further substitution (e.g., demethylation to phenol, electrophilic aromatic substitution, or replacement with heteroaryl groups). This chemical tractability, combined with multi-vendor availability, justifies prioritizing this compound as a procurement-grade starting scaffold for lead optimization programs.

Quote Request

Request a Quote for 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.